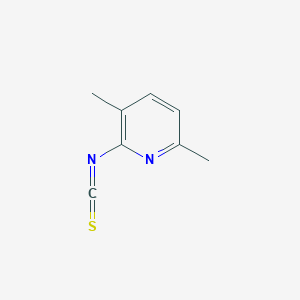

2-Isothiocyanato-3,6-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isothiocyanato-3,6-dimethylpyridine is an organic compound with the molecular formula C8H8N2S It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and methyl groups at the 3- and 6-positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-3,6-dimethylpyridine typically involves the reaction of 2-amino-3,6-dimethylpyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

2-Amino-3,6-dimethylpyridine+Thiophosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isothiocyanato-3,6-dimethylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under mild to moderate temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

2-Isothiocyanato-3,6-dimethylpyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Isothiocyanato-3,6-dimethylpyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity underlies its use in various chemical reactions and potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isothiocyanatopyridine: Lacks the methyl groups at the 3- and 6-positions.

3-Isothiocyanato-2,6-dimethylpyridine: The isothiocyanate group is at the 3-position instead of the 2-position.

2-Isothiocyanato-4,6-dimethylpyridine: The methyl groups are at the 4- and 6-positions instead of the 3- and 6-positions.

Uniqueness

2-Isothiocyanato-3,6-dimethylpyridine is unique due to the specific positioning of the isothiocyanate and methyl groups, which can influence its reactivity and potential applications. The presence of the methyl groups at the 3- and 6-positions can affect the electronic properties of the pyridine ring, potentially leading to different reactivity compared to other isothiocyanato-substituted pyridines.

Activité Biologique

2-Isothiocyanato-3,6-dimethylpyridine (ITC-DMP) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, and biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of ITC-DMP typically involves the reaction of 2-amino-3,6-dimethylpyridine with thiophosgene. The reaction can be summarized as follows:

This method allows for the selective formation of the isothiocyanate group under controlled conditions, optimizing yield and purity for further applications in research and industry .

The mechanism of action of ITC-DMP is primarily attributed to its electrophilic isothiocyanate group, which readily reacts with nucleophiles. This reactivity enables ITC-DMP to interact with various biological molecules, potentially leading to significant biological effects. The specific molecular targets and pathways involved in its biological activities are still under investigation .

Antimicrobial Activity

ITC-DMP has been investigated for its antimicrobial properties. A study indicated that compounds with isothiocyanate groups exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship suggests that the presence of the isothiocyanate moiety enhances antimicrobial efficacy.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ITC-DMP | MRSA | 31.25 μg/mL |

| Reference Compound | - | 50 μg/mL |

Anticancer Activity

Research has shown that ITC-DMP exhibits anticancer properties against several cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The IC50 values indicate its effectiveness in inhibiting cancer cell proliferation.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 6.2 |

| HCT-116 | 5.0 |

These findings suggest that ITC-DMP may serve as a potential lead compound in cancer therapy development .

Case Studies

- Antimicrobial Efficacy : A study evaluating various isothiocyanates found that ITC-DMP showed comparable or superior activity against bacterial strains when compared to standard antibiotics . This highlights the potential for ITC-DMP in developing new antimicrobial agents.

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that ITC-DMP exhibited low toxicity towards normal cell lines while maintaining potent activity against cancer cells. This selectivity is crucial for therapeutic applications .

Propriétés

Numéro CAS |

59181-04-3 |

|---|---|

Formule moléculaire |

C8H8N2S |

Poids moléculaire |

164.23 g/mol |

Nom IUPAC |

2-isothiocyanato-3,6-dimethylpyridine |

InChI |

InChI=1S/C8H8N2S/c1-6-3-4-7(2)10-8(6)9-5-11/h3-4H,1-2H3 |

Clé InChI |

UDRFXVYLZSGCER-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(C=C1)C)N=C=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.